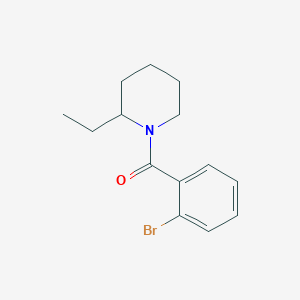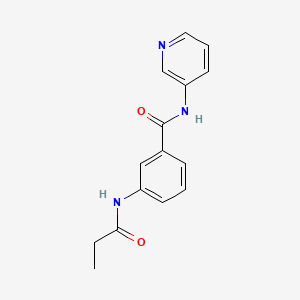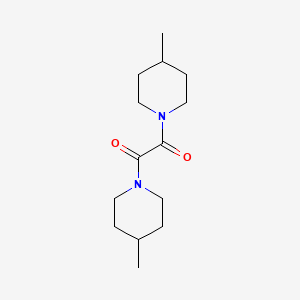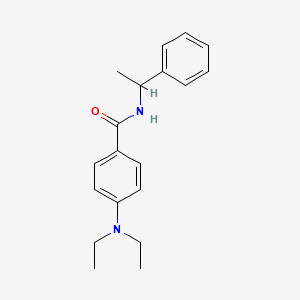
(2-Bromophenyl)(2-ethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzoyl)-2-ethylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
The synthesis of 1-(2-bromobenzoyl)-2-ethylpiperidine typically involves the reaction of 2-bromobenzoyl chloride with 2-ethylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under an inert atmosphere to prevent any side reactions.
Synthetic Route:
- Dissolve 2-bromobenzoyl chloride in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-ethylpiperidine to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production: Industrial production methods for 1-(2-bromobenzoyl)-2-ethylpiperidine would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Bromobenzoyl)-2-ethylpiperidine can undergo various types of chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
2. Reduction Reactions:
- The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
3. Oxidation Reactions:
- The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted derivatives of 1-(2-bromobenzoyl)-2-ethylpiperidine.
- Reduced or oxidized forms of the compound depending on the reaction conditions.
Scientific Research Applications
1-(2-Bromobenzoyl)-2-ethylpiperidine has several applications in scientific research, including:
1. Medicinal Chemistry:
- Used as an intermediate in the synthesis of pharmaceutical compounds.
- Potential applications in the development of drugs targeting neurological disorders.
2. Organic Synthesis:
- Employed as a building block in the synthesis of complex organic molecules.
- Used in the preparation of heterocyclic compounds with potential biological activity.
3. Chemical Biology:
- Studied for its interactions with biological macromolecules.
- Used in the design of molecular probes for studying biological processes.
4. Industrial Applications:
- Potential use in the production of agrochemicals and specialty chemicals.
- Employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their activity. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes involved in neurotransmitter synthesis and degradation.
- Receptors in the central nervous system.
- Signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
- 1-(2-Bromobenzoyl)piperidine
- 1-(2-Bromobenzoyl)-2-methylpiperidine
- 1-(2-Bromobenzoyl)-3-ethylpiperidine
Comparison:
- The presence of the ethyl group in 1-(2-bromobenzoyl)-2-ethylpiperidine can influence its reactivity and binding affinity compared to other similar compounds.
- The position of the substituents on the piperidine ring can affect the compound’s pharmacokinetic properties and biological activity.
- The bromobenzoyl group provides a site for further functionalization, making the compound versatile for various applications.
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
(2-bromophenyl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18BrNO/c1-2-11-7-5-6-10-16(11)14(17)12-8-3-4-9-13(12)15/h3-4,8-9,11H,2,5-7,10H2,1H3 |
InChI Key |
GHICBJOTUGCOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11177178.png)
![N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177186.png)
![2-Pyridin-3-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11177192.png)
![[4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate](/img/structure/B11177210.png)


![N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11177230.png)

![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide](/img/structure/B11177233.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide](/img/structure/B11177240.png)
![(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11177243.png)
![4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate](/img/structure/B11177252.png)
![2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11177257.png)
![6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11177268.png)
